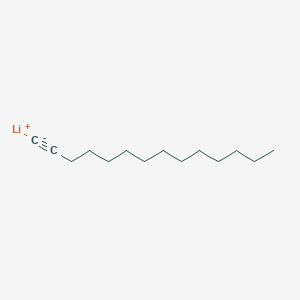
Dimethylthetin chloride
説明
Dimethylthetin chloride, also known as (Carboxymethyl)dimethylsulfonium chloride, is a chemical compound with the molecular formula C4H9O2S.Cl . It has a molecular weight of 156.631 .
Synthesis Analysis
The synthesis technique of dimethyltin chloride involves several steps . Tin, a catalyst, and tin tetrachloride are joined in a reactor. The reaction temperature is controlled at 175-215°C, and the reaction pressure is controlled at 0.5-1.5Mpa. Methyl chloride gas is added until the reaction terminates .Molecular Structure Analysis
The molecular structure of this compound can be determined using techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) . These techniques have extended the limits of crystallography by enabling the determination of three-dimensional molecular structures from sub-μm microcrystals .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed using quantitative chemical analysis methods such as titration . These methods involve measuring the volume of a titrant solution required for complete reaction with the analyte .Physical and Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Chemical properties describe the characteristic ability of a substance to react to form new substances . Specific physical and chemical properties of this compound were not found in the search results.科学的研究の応用
1. Mould Cultures and Chemical Behavior
Dimethylthetin chloride, along with other compounds, was studied in mould cultures to understand their behavior. Research by Challenger and Liu (2010) revealed that certain thetins can evolve dialkyl sulphide and that moulds like green Penicillia can cause fission but not methylation of dialkyl disulphides. This study contributes to our understanding of the interaction between this compound and biological systems, particularly in the context of mould cultures (Challenger & Liu, 2010).
2. Nanoformulations and Drug Delivery
This compound's derivative, dimethyl fumarate, has been explored for its potential in nanoformulations for drug delivery. Esposito et al. (2017) investigated the use of dimethyl fumarate-containing solid lipid nanoparticles for alternative drug administration routes. This research is significant for the development of new drug delivery systems and demonstrates the broader applicability of this compound derivatives in pharmaceutical research (Esposito et al., 2017).
3. Bibliometric Analysis of Dimethyl Fumarate Research
A bibliometric evaluation conducted by García-Fernández et al. (2021) on articles including dimethyl fumarate, a derivative of this compound, offers insights into the trends and characteristics of research in this area. This study helps in understanding the evolution of scientific interest and the impact of research on this compound derivatives (García-Fernández et al., 2021).
4. Supramolecular Transitions in Surfactant/Water Systems
Research by Leclercq et al. (2017) explored the behavior of a surfactant derived from this compound in aqueous solution. Their findings about the supramolecular transitions from vesicles to micelles have implications for understanding the interaction of these compounds with water, potentially influencing future applications in drug delivery systems (Leclercq et al., 2017).
5. Electrophoretic Methods for Analyzing Genotoxic Agents
Khan et al. (2012) developed a capillary zone electrophoretic method for determining genotoxic agents like dimethyl sulfate, a related compound to this compound. This method contributes to the analytical chemistry field, offering a precise way to detect and analyze compounds related to this compound in pharmaceutical substances (Khan et al., 2012).
6. Neuroprotective Effects in Neuroinflammation
Linker et al. (2011) studied the effects of dimethyl fumarate, a derivative of this compound, on neuroinflammation. Their research indicated that dimethyl fumarate has neuroprotective properties and can enhance cellular resistance to free radicals. This study is pivotal in understanding the therapeutic potential of this compound derivatives in neurodegenerative diseases (Linker et al., 2011).
7. Water Treatment Applications
Zhang Yue-jun (2011) summarized the application and mechanism of poly-dimethyldiallylammonium chloride, a compound related to this compound, in raw-water treatment. This research highlights the usefulness of these compounds in enhancing coagulation and ensuring the safety of potable water, emphasizing their importance in environmental and public health applications (Zhang Yue-jun, 2011).
作用機序
Dimethylthetin chloride, also known as DMT, is a chemical compound with the molecular formula C4H8O2S·HCl . This article will delve into the mechanism of action of DMT, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that many chemical compounds interact with proteins, enzymes, or receptors within the body to exert their effects
Mode of Action
It’s known that chemical compounds can interact with their targets in various ways, such as binding to receptors, inhibiting enzymes, or modulating ion channels
Biochemical Pathways
It’s known that chemical compounds can influence various metabolic and signaling pathways within the body
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
It’s known that chemical compounds can induce various changes at the molecular and cellular levels, such as altering gene expression, modulating cellular signaling, or influencing cell growth and differentiation
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound These factors can include temperature, pH, presence of other chemicals, and biological factors such as the presence of certain enzymes or proteins
特性
IUPAC Name |
carboxymethyl(dimethyl)sulfanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S.ClH/c1-7(2)3-4(5)6;/h3H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIMXZFQGLGLEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[S+](C)CC(=O)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10132-50-0 | |
| Record name | Dimethylthetin chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010132500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC172686 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DIMETHYLTHETIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C47D69VZ5E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


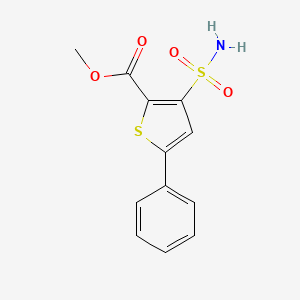
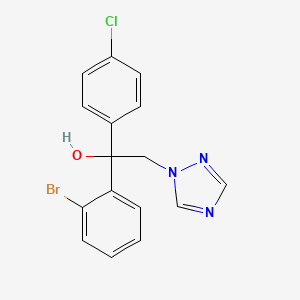



![Benzene, pentachloro[2,3,3-trichloro-1-(dichloromethylene)-2-propenyl]-](/img/structure/B3044936.png)
![2-Hexyn-1-ol, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3044937.png)
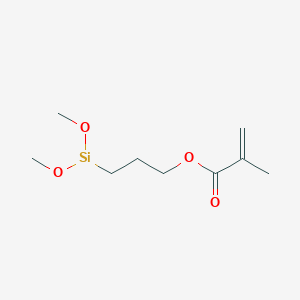
![Formamide, N-[1-(1-methylethoxy)ethyl]-](/img/structure/B3044941.png)
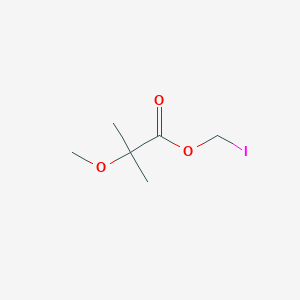
![[4-[(Z)-4-[4-(furan-2-carbonyloxy)phenyl]hex-3-en-3-yl]phenyl] furan-2-carboxylate](/img/structure/B3044943.png)
